Spiro[cyclohexane-1,3'-indolin]-4-ol
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Overview
Description
Spiro[cyclohexane-1,3’-indolin]-4-ol is a spirocyclic compound that features a unique structure where a cyclohexane ring is fused to an indoline moiety. This compound is part of a broader class of spiroindolines, which are known for their significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The spirocyclic framework provides a rigid three-dimensional structure, making it an attractive target in drug design and synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the most efficient methods for synthesizing spiro[cyclohexane-1,3’-indolin]-4-ol involves the Diels-Alder reaction. This reaction typically uses 3-methyleneoxindolines as dienophiles and various dienes. The reaction is often catalyzed by acids such as trifluoromethanesulfonic acid (TfOH) and can be carried out in ionic liquids like [Bmim]Br . The reaction conditions usually involve moderate temperatures and controlled dehydration of pinacoles to generate the necessary dienes in situ .
Industrial Production Methods
Industrial production of spiro[cyclohexane-1,3’-indolin]-4-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and solid acid catalysts can enhance the efficiency and scalability of the process . Additionally, the use of environmentally friendly solvents and catalysts is emphasized to minimize the ecological impact of the production process .
Chemical Reactions Analysis
Types of Reactions
Spiro[cyclohexane-1,3’-indolin]-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form spirocyclic ketones or quinones.
Reduction: Reduction reactions can convert the spirocyclic structure into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the spirocyclic framework.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions include spirocyclic ketones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Spiro[cyclohexane-1,3’-indolin]-4-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of spiro[cyclohexane-1,3’-indolin]-4-ol involves its interaction with various molecular targets and pathways. The compound can bind to specific proteins and enzymes, modulating their activity and leading to the observed biological effects . For example, it may inhibit the activity of certain kinases or interact with DNA to exert its anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Spiroindole: Similar to spiro[cyclohexane-1,3’-indolin]-4-ol but with different substituents on the indole ring.
Spirooxindole: Contains an oxindole moiety instead of an indoline, leading to different biological activities.
Spirotryprostatin A and B: Known for their microtubule assembly inhibition properties.
Uniqueness
Spiro[cyclohexane-1,3’-indolin]-4-ol is unique due to its specific spirocyclic structure, which provides a rigid and three-dimensional framework. This rigidity enhances its binding affinity to various biological targets, making it a potent compound in drug design .
Properties
Molecular Formula |
C13H17NO |
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Molecular Weight |
203.28 g/mol |
IUPAC Name |
spiro[1,2-dihydroindole-3,4'-cyclohexane]-1'-ol |
InChI |
InChI=1S/C13H17NO/c15-10-5-7-13(8-6-10)9-14-12-4-2-1-3-11(12)13/h1-4,10,14-15H,5-9H2 |
InChI Key |
UQTIMPONFUOEGT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1O)CNC3=CC=CC=C23 |
Origin of Product |
United States |
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